2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(2)12-9-14(13(19-5)8-11(12)3)20(16,17)15-6-7-18-4/h8-10,15H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVZUZBTDUIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methoxy-4-Methyl-5-Isopropylbenzenesulfonyl Chloride
The precursor 2-methoxy-4-methyl-5-isopropylbenzene is sulfonated using chlorosulfonic acid under controlled conditions.
Procedure :
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Dissolve 2-methoxy-4-methyl-5-isopropylbenzene (1.0 mol) in dichloromethane (500 mL).
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Add chlorosulfonic acid (1.2 mol) dropwise at 0–5°C.
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Stir for 4 hours at 25°C, then quench with ice water.
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Extract with DCM, dry over Na₂SO₄, and concentrate.
Coupling with 2-Methoxyethylamine
The sulfonyl chloride intermediate reacts with 2-methoxyethylamine to form the target sulfonamide.
Procedure :
-
Dissolve 2-methoxy-4-methyl-5-isopropylbenzenesulfonyl chloride (1.0 mol) in THF (300 mL).
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Add 2-methoxyethylamine (1.5 mol) and triethylamine (2.0 mol).
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Reflux at 65°C for 6 hours.
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Concentrate, wash with 1M HCl, and recrystallize from ethanol/water.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Purity is assessed using a Lichrospher® silica column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30). The target compound elutes at 8.2 minutes with ≥99.5% purity.
Chiral Purity Analysis
Chiral HPLC (Chiralpak® AD column) confirms enantiomeric excess >99.8% when using optically pure intermediates.
Industrial-Scale Process Considerations
Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–70°C | Prevents decomposition |
| Solvent Ratio (THF) | 1:3 (solute:solvent) | Enhances solubility |
| Coupling Agent | Triethylamine | Neutralizes HCl byproduct |
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, while silica gel chromatography is reserved for lab-scale batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Classical Sulfonation | 78 | 98.5 | Moderate |
| Microwave-Assisted | 85 | 99.2 | High |
| Flow Chemistry | 91 | 99.7 | High |
Microwave-assisted synthesis reduces reaction time by 60%, while flow chemistry enhances scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the isopropyl and methoxy groups.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in this compound allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, 2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Medicinally, this compound is explored for its potential as a drug candidate. Its sulfonamide group is known for its role in inhibiting bacterial growth, making it a potential antibiotic.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, disrupting essential biological processes in microorganisms. This inhibition can lead to the suppression of bacterial growth and proliferation.
Comparison with Similar Compounds
Structural Analog 1: 2-Methoxy-4-Methyl-5-(Propan-2-yl)-N-[2-(Propan-2-yl)phenyl]benzenesulfonamide
- Key Differences :
- Sulfonamide nitrogen substituent : The analog has an N-(2-isopropylphenyl) group, while the target compound features N-(2-methoxyethyl).
- Impact :
- Steric effects : The bulky isopropylphenyl group may hinder binding to sterically sensitive targets.
Structural Analog 2: N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide
- Key Differences :
- Sulfonamide nitrogen substituents : Ethyl and 2-methoxyphenyl groups vs. the target’s 2-methoxyethyl.
- Impact :
- Electronic effects : The 2-methoxyphenyl group introduces resonance and inductive effects, altering electron density at the sulfonamide nitrogen.
- Bioactivity : Ethyl/methoxyphenyl substitutions are linked to antimicrobial and antitumor activities in sulfonamides, whereas the methoxyethyl group may prioritize solubility.
Structural Analog 3: 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide
- Key Differences :
- Core structure : Benzamide (amide bond) vs. benzenesulfonamide (sulfonamide bond).
- Substituents : The analog includes a 4-sulfamoylphenethyl group on the nitrogen.
- Impact :
- Pharmacokinetics : The sulfamoylphenethyl group may enhance target affinity (e.g., sulfonylurea receptors), as seen in glyburide-related compounds.
- Chlorine substitution : The 5-chloro group in the analog could modulate electron withdrawal, affecting reactivity compared to the target’s methyl/isopropyl groups.
Structural and Functional Analysis Table
Research Findings and Implications
- Methoxyethyl vs. Alkyl/Aryl Substituents : The 2-methoxyethyl group in the target compound likely improves aqueous solubility and reduces metabolic oxidation compared to alkyl/aryl groups in analogs .
- Toxicity Considerations : Unlike mercury-containing analogs (e.g., 2-methoxyethyl mercury acetate ), the target compound’s lack of heavy metals suggests lower toxicity risks.
Biological Activity
2-Methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 305.42 g/mol
The presence of methoxy and sulfonamide groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The sulfonamide moiety is known to exhibit antitumor properties by interfering with cellular pathways involved in proliferation and apoptosis. Studies have shown that derivatives of benzenesulfonamides can inhibit tumor cell growth through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly effective in inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth .
- Anti-inflammatory Effects : Some studies indicate that compounds containing sulfonamide groups may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Antitumor Efficacy
A study evaluating the antiproliferative effects of various benzenesulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and NCI-H2170 (lung cancer). The IC values ranged from 1.94 µM to over 100 µM depending on the specific derivative tested .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HepG2 | 1.94 |
| Compound B | NCI-H2170 | 10.5 |
| Compound C | Vero (normal) | 108.93 |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits bactericidal effects against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Antitumor Activity : A recent investigation into the effects of sulfonamide derivatives on renal adenocarcinoma cells highlighted that specific substitutions on the benzene ring significantly enhanced cytotoxicity. The study concluded that compounds with additional methoxy groups showed improved selectivity towards cancer cells compared to normal cells .
- Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria, demonstrating effective inhibition and suggesting potential for development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
